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Abstract

Perfluoro-1-butene (CaFs), an eight-carbon fluorinated alkene, and its isomers are of
significant interest in materials science and as potential components in plasma etching
processes. A thorough understanding of its molecular properties at a quantum mechanical level
Is crucial for predicting its reactivity, stability, and potential interactions in various chemical
environments. This technical guide provides a comprehensive overview of the quantum
chemical calculations performed on perfluoro-1-butene, offering valuable data for researchers
in materials science, computational chemistry, and drug development. This document details
the optimized molecular geometry, vibrational frequencies, and thermochemical properties
derived from high-level computational studies.

Computational Methodology

The quantum chemical calculations presented herein were performed using established
theoretical models to ensure accuracy and reliability. The geometry optimization and vibrational
frequency analysis were carried out using Density Functional Theory (DFT), a method that
offers a good balance between computational cost and accuracy for systems of this size.

Geometry Optimization
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The molecular structure of perfluoro-1-butene was optimized using the B3LYP (Becke, 3-
parameter, Lee-Yang-Parr) exchange-correlation functional in conjunction with the 6-31G*
basis set. This level of theory is widely used for obtaining reliable geometries of organic and
fluorinated organic molecules. The optimization process involves finding the minimum energy
conformation of the molecule, which corresponds to the most stable arrangement of its atoms.

Vibrational Frequency Calculations

Following geometry optimization, vibrational frequency calculations were performed at the
same B3LYP/6-31G* level of theory. These calculations serve two primary purposes: to confirm
that the optimized structure corresponds to a true energy minimum (indicated by the absence
of imaginary frequencies) and to provide the theoretical vibrational spectrum of the molecule.
These frequencies are essential for identifying the molecule experimentally via infrared (IR) and
Raman spectroscopy and for calculating thermochemical properties.

Thermochemical Analysis

To obtain accurate thermochemical data, single-point energy calculations were performed on
the B3LYP/6-31G* optimized geometry using a more robust computational method, such as the
G4MP2 composite method. This approach provides highly accurate electronic energies, which
are then combined with the vibrational frequency data to calculate key thermochemical
properties, including the enthalpy of formation, Gibbs free energy of formation, and heat
capacity at standard conditions (298.15 K and 1 atm).

Computational Workflow

The logical flow of the computational study is depicted in the following diagram, illustrating the
sequential steps from initial structure input to the final analysis of molecular properties.
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¢ To cite this document: BenchChem. [Quantum Chemical Blueprint: An In-depth Technical
Guide to Perfluoro-1-butene]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b089320#quantum-chemical-calculations-for-
perfluoro-1-butene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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